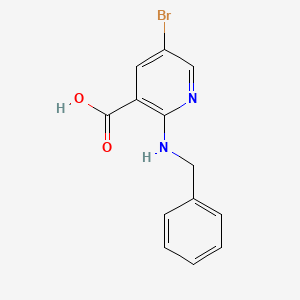

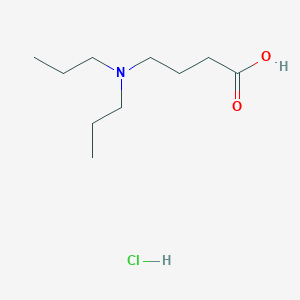

![molecular formula C17H26N2O3 B1373797 tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate CAS No. 1252276-68-8](/img/structure/B1373797.png)

tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate” is a chemical compound with the molecular formula C17H26N2O3 . It is used for research purposes .

Synthesis Analysis

The synthesis of carbamates, such as “this compound”, often involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents . Another method involves the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides .Molecular Structure Analysis

The molecular weight of “this compound” is 306.40 .Chemical Reactions Analysis

Carbamates, including “this compound”, are often used in palladium-catalyzed synthesis of N-Boc-protected anilines .Applications De Recherche Scientifique

Synthesis and Intermediate Applications

- Tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate serves as an important intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291). A study by (Zhao et al., 2017) established a rapid synthetic method for a similar compound, demonstrating its relevance in pharmaceutical compound synthesis.

Directed Lithiation

- In another application, directed lithiation techniques have been employed on similar carbamates, as discussed by (Smith et al., 2013). This process is critical for creating substituted products useful in various chemical syntheses.

Antiarrhythmic and Hypotensive Properties

- Phenyl N-substituted carbamates, a category to which this compound belongs, have shown potential in in vivo studies for antiarrhythmic and hypotensive properties, as noted by (Chalina et al., 1998).

Catalytic Applications in Synthesis

- The compound has also been used in catalytic applications for the synthesis of functionalised carbamates, with studies like (Ortiz et al., 1999) exploring its reactions with various electrophiles.

Role in Enantioselective Synthesis

- Additionally, this compound and its derivatives play a crucial role in the enantioselective synthesis of various compounds, such as those used in protease inhibitors, as reported by (Ghosh et al., 2017).

Applications in Crystallographic Studies

- This compound is also significant in crystallographic studies for understanding molecular structures and interactions, as seen in research by (Kant et al., 2015).

Analytical Chemistry Applications

- In the field of analytical chemistry, derivatives of this compound have been utilized in methods for determining herbicide residues, as described by (Crespo-Corral et al., 2008).

Antioxidant Synthesis

- The compound's derivatives have also been used in the synthesis of new monomeric antioxidants, suggesting its utility in materials science and polymer stabilization, as per the study by (Pan et al., 1998).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[2-(4-phenylbutanoylamino)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-13-12-18-15(20)11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXDFDDGBHGUSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)CCCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B1373715.png)

![4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1373723.png)

![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1373730.png)

![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride](/img/structure/B1373731.png)

![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1373734.png)

![5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373736.png)

![tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B1373737.png)